Ethyl 3-amino-6-chloroquinoline-2-carboxylate
Description
Ethyl 3-amino-6-chloroquinoline-2-carboxylate (CAS: 690253-81-7) is a quinoline derivative with a molecular formula of C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol . The compound features a quinoline core substituted with an amino group at position 3, a chlorine atom at position 6, and an ethyl ester at position 2. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic structure, which allows for versatile functionalization.
Properties
CAS No. |
690253-81-7 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
XQUXZGAFRQLBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Substituent Effects on Reactivity
The electron-withdrawing chlorine atom at position 6 deactivates the quinoline ring, directing electrophilic substitution to the 5- or 8-positions. Conversely, the amino group at position 3 acts as an electron donor, facilitating nucleophilic reactions or metal-catalyzed couplings. These competing effects necessitate precise control over reaction conditions to achieve the desired regioselectivity.
Continuous Flow Synthesis Strategies
Insights from Patent CN110627701A
A patent describing the continuous preparation of ethyl 2-aminopyrrole-3-carboxylate highlights advanced reactor designs and process intensification techniques. While the target compound differs, the methodology offers transferable insights:
-
First Continuous Reactor : Depolymerization of cyanuric chloride aldehyde under acid catalysis produces chloroacetaldehyde.
-
Second Continuous Reactor : Condensation of chloroacetaldehyde with ethyl 3-amino-3-iminopropionate in the presence of a base (e.g., DBU) yields the pyrrole-carboxylate.
Applicability to Quinoline Synthesis
Adapting this approach for quinolines would require substituting the pyrrole precursor with a quinoline-building block. For instance, a continuous flow system could facilitate the cyclization of 3-nitro-6-chloroaniline with a β-keto ester, followed by in-line nitro-group reduction. Such a system might improve yield and scalability compared to batch processes.
Functionalization of Preformed Quinoline Cores
Direct Amination at Position 3
Introducing an amino group to a preformed 6-chloroquinoline-2-carboxylate scaffold presents a viable pathway. Methods include:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines. For example, treating ethyl 3-bromo-6-chloroquinoline-2-carboxylate with ammonia or an amine source could yield the target compound.
-
Nucleophilic Aromatic Substitution : Heating 3-chloro-6-chloroquinoline-2-carboxylate with aqueous ammonia under high pressure.
Challenges
The electron-deficient quinoline ring may resist nucleophilic attack, necessitating harsh conditions that could degrade the ester group. Catalytic methods using copper or palladium ligands (e.g., Xantphos) might mitigate this issue.
Characterization and Analytical Data
Spectroscopic Benchmarks
While direct data for this compound is unavailable, related compounds provide reference points:
-
Ethyl 6-Chloroquinoline-2-Carboxylate (3g) :
Predicted Data for Target Compound
The 3-amino group would introduce additional signals near δ 3.0–5.0 ppm (NH) and downfield-shifted aromatic protons due to increased electron density. IR spectroscopy would show N-H stretches at ~3400 cm and C=O at ~1710 cm.
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 3-amino-6-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions are various quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-6-chloroquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the compound allow it to bind to enzymes and receptors, potentially inhibiting their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the quinoline derivative being studied .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The quinoline core in the target compound differs from isoquinoline (positional isomer) , benzothiophene (sulfur-containing) , and quinoxaline (two adjacent nitrogen atoms) . These variations influence electronic properties and reactivity.
- Substituents: The 3-amino group in the target compound enhances nucleophilicity, enabling reactions like Schiff base formation (as seen in for a related compound) , whereas methyl or trifluoromethyl groups in analogs increase lipophilicity .
Biological Activity
Ethyl 3-amino-6-chloroquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, synthesis, and mechanisms of action of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline backbone, which includes an amino group and a chloro substituent. The molecular formula is with a molecular weight of 250.68 g/mol. The structural features are believed to enhance its interaction with biological targets, influencing its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell function, potentially through the inhibition of key enzymes involved in metabolic pathways.
Table 1: Antimicrobial Activity against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The IC50 values indicate that this compound exhibits potent cytotoxic effects, making it a candidate for further development as an anticancer drug.
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with DNA or RNA, leading to apoptosis in cancer cells. Additionally, it may inhibit cytochrome P450 enzymes, critical for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of quinoline compounds, including this compound, showed significant activity against multi-drug resistant strains of bacteria. The study highlighted the potential for these compounds to be developed into effective treatments for resistant infections.
- Cytotoxicity Investigation : Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM .
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-6-chloroquinoline-2-carboxylate, and how are intermediates purified?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with diethyl malonate derivatives under catalytic conditions. For example, in analogous quinoline syntheses, heating (e.g., 453 K) with piperidine as a catalyst promotes cyclization . Purification is achieved via silica-gel column chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization from ethyl acetate to obtain single crystals . Key intermediates like 2-amino-5-chlorophenyl ketones are monitored using TLC to ensure reaction completion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : To confirm substituent positions and purity (e.g., H and C NMR).
- X-ray crystallography : For unambiguous structural determination. SHELXL and SHELXS are widely used for refinement and structure solution, respectively .
- HPLC/MS : To assess purity and molecular weight.
Discrepancies between NMR and crystallographic data may require re-examination of sample purity or complementary techniques like mass spectrometry .
Q. What are the known biological activities of quinoline-2-carboxylate derivatives?
Methodological Answer: Quinoline derivatives exhibit kinase inhibition, antimicrobial, and anti-inflammatory properties. For example, trifluoromethyl-substituted analogs act as kinase inhibitors in cancer research . Bioactivity assays often involve in vitro testing against cancer cell lines (e.g., MTT assays) or bacterial cultures, with IC values calculated to quantify potency .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, lab coats, goggles) due to potential irritancy.
- Work in a fume hood to avoid inhalation.
- Refer to safety data sheets (SDS) for analogous compounds, which emphasize proper disposal and emergency procedures (e.g., EPA DSSTox guidelines) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Solutions include:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare activity trends with methyl or chloro-substituted quinolines to isolate substituent effects .
Q. What computational methods aid in analyzing the compound’s crystallographic data?
Methodological Answer:
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while retaining chloro and carboxylate pharmacophores.
- Prodrug strategies : Modify the ethyl ester to a more hydrolytically stable group (e.g., tert-butyl) for sustained release .
- In silico modeling : Use molecular docking (e.g., AutoDock) to predict binding affinity to target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
